2-Chloro-6-methoxypyridin-3-OL
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Overview
Description
2-Chloro-6-methoxypyridin-3-OL is a chemical compound with the molecular formula C6H6ClNO2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methoxy group at the sixth position, and a hydroxyl group at the third position on the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxypyridin-3-OL can be achieved through several methods. One common approach involves the chlorination of 6-methoxypyridin-3-OL using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete chlorination .
Another method involves the Suzuki-Miyaura coupling reaction, where 2-chloro-6-methoxypyridine is coupled with a boronic acid derivative in the presence of a palladium catalyst. This method is known for its mild reaction conditions and high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes using automated reactors. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxypyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 2-chloro-6-methoxypyridin-3-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Amines, thiols, and other nucleophiles in the presence of a base
Major Products
Oxidation: 2-Chloro-6-methoxypyridin-3-one.
Reduction: 2-Chloro-6-methoxypyridin-3-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
2-Chloro-6-methoxypyridin-3-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxypyridin-3-OL involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. Its unique structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-iodopyridin-3-OL: Similar in structure but with an iodine atom instead of a chlorine atom.
2-Methoxy-6-chloropyridine: Lacks the hydroxyl group at the third position.
6-Chloro-2-methoxypyridine: Similar but without the hydroxyl group.
Uniqueness
2-Chloro-6-methoxypyridin-3-OL is unique due to the presence of both a methoxy and a hydroxyl group on the pyridine ring, which allows for diverse chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C6H6ClNO2 |
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Molecular Weight |
159.57 g/mol |
IUPAC Name |
2-chloro-6-methoxypyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO2/c1-10-5-3-2-4(9)6(7)8-5/h2-3,9H,1H3 |
InChI Key |
AFDFZFATXKCOJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)O)Cl |
Origin of Product |
United States |
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